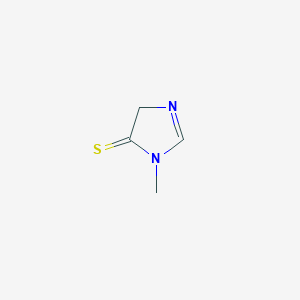
3-Methyl-3,5-dihydro-4H-imidazole-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,5-dihydro-4H-imidazole-4-thione is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,5-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thiohydantoin with formaldehyde and ammonium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-Methyl-3,5-dihydro-4H-imidazole-4-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
3-Methyl-3,5-dihydro-4H-imidazole-4-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 3-Methyl-3,5-dihydro-4H-imidazole-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Methyl-3,5-dihydro-4H-imidazole-4-one: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methylimidazole: Lacks the sulfur atom and has different reactivity.
4-Methylimidazole: Similar ring structure but different substitution pattern.
Uniqueness
3-Methyl-3,5-dihydro-4H-imidazole-4-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
184590-94-1 |
|---|---|
分子式 |
C4H6N2S |
分子量 |
114.17 g/mol |
IUPAC名 |
1-methyl-4H-imidazole-5-thione |
InChI |
InChI=1S/C4H6N2S/c1-6-3-5-2-4(6)7/h3H,2H2,1H3 |
InChIキー |
AVHRMLCGFRIWSA-UHFFFAOYSA-N |
正規SMILES |
CN1C=NCC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

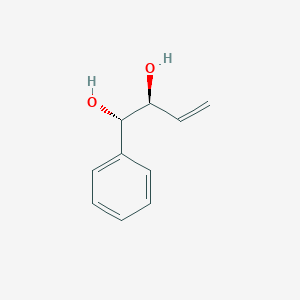
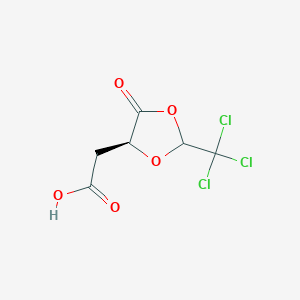
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
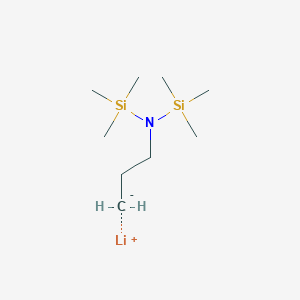
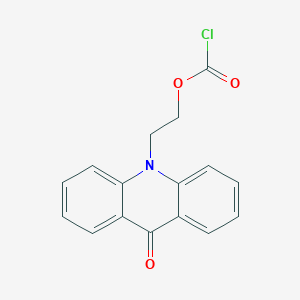
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
